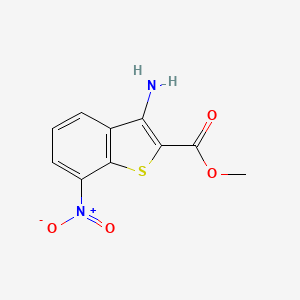

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate

Description

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with a nitro group at position 7, an amino group at position 3, and a methyl ester at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, which influence its electronic properties, solubility, and reactivity. The compound is of interest in medicinal chemistry and materials science due to the benzothiophene scaffold's prevalence in bioactive molecules and optoelectronic materials.

Properties

IUPAC Name |

methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-7(11)5-3-2-4-6(12(14)15)8(5)17-9/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMVVZOALREZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors and optimization of reaction conditions can further enhance the scalability of this process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can undergo cross-coupling reactions, such as N-arylation, using copper catalysts.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Coupling Reactions: Copper(I) iodide, L-proline, and cesium carbonate in dioxane are typical reagents and conditions for N-arylation.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Coupling: Formation of N-aryl derivatives.

Scientific Research Applications

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer research and treatment.

Organic Semiconductors: The compound’s benzothiophene core is valuable in the development of organic semiconductors for electronic devices.

Material Science: It is used in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors.

Mechanism of Action

The mechanism of action of methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent positions and functional groups critically determine properties such as melting point, solubility, and stability. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate and Related Compounds

Key Observations:

- Electron-Withdrawing Groups (Nitro vs. Chloro): The nitro group in the target compound enhances thermal stability compared to the chloro-substituted analog in Table 1, as nitro groups are stronger electron-withdrawing moieties .

- Hydrogen Bonding (Amino vs. Hydrazino): The amino group at position 3 in the target compound likely improves solubility in polar solvents (e.g., DMSO) through hydrogen bonding, whereas the hydrazino group in the benzodithiazine analog may contribute to complexation with metal ions .

- Ester Stability: Methyl salicylate’s ester group is prone to hydrolysis due to the adjacent hydroxyl group, whereas the target compound’s ester is more stable owing to the absence of activating substituents .

Biological Activity

Methyl 3-amino-7-nitro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews its biological activity, including mechanisms of action, synthesis, and applications in various fields.

This compound features a benzothiophene core, which is significant for its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation, substitution, and coupling reactions, which are critical for synthesizing derivatives with enhanced biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of the nitro group to an amino group | Hydrogenation catalysts (e.g., Pd/C) |

| Substitution | Nucleophilic substitution involving the amino group | Alkyl halides, acyl chlorides |

| Coupling | Cross-coupling reactions for derivative synthesis | Copper(I) iodide, L-proline |

The primary mechanism of action involves the inhibition of kinase activity. This compound binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts critical cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit specific kinases makes it a promising candidate for developing targeted cancer therapies. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

Case Studies

- In Vitro Testing : A study conducted on leukemia cell lines revealed that this compound had an IC50 value of approximately 0.14 µM against HDAC1, indicating potent inhibitory activity compared to established HDAC inhibitors .

- Mechanistic Insights : Further investigations into its mechanism showed that treatment with this compound led to increased levels of acetylated histones, suggesting its role as a histone deacetylase inhibitor (HDACi) which is crucial in cancer therapy.

Medicinal Chemistry

This compound serves as a scaffold for designing new pharmaceuticals targeting various diseases, particularly cancers linked with aberrant kinase activity. Its derivatives are being explored for their potential as selective kinase inhibitors.

Material Science

Beyond medicinal applications, this compound's structure is valuable in organic semiconductor development. Its benzothiophene core is utilized in creating materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), showcasing its versatility beyond biological applications.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR (DMSO-d6) identify key signals: the amino proton (~6.5 ppm, broad singlet) and nitro group’s deshielding effect on adjacent carbons (~125–130 ppm) .

- IR Spectroscopy : Confirm functional groups via C=O (1690–1720 cm), NO (1520–1560 cm), and NH (3300–3500 cm) stretches .

Advanced Structural Analysis : Single-crystal X-ray diffraction (using SHELX) resolves regiochemistry and hydrogen-bonding networks. For example, the nitro group’s dihedral angle relative to the benzothiophene plane impacts π-π stacking .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

- Molecular Docking : Screen against targets like E. coli DNA gyrase (PDB: 1AJ6) to prioritize derivatives with stronger binding affinities. The nitro group’s electrostatic potential maps correlate with intercalation efficiency .

Validation : Compare MD-simulated binding poses with crystallographic data (e.g., RMSD < 2.0 Å) .

What strategies mitigate challenges in regioselective functionalization of the benzothiophene core?

Q. Advanced Research Focus

- Directing Groups : Use the amino group at position 3 to direct electrophilic substitution (e.g., bromination at position 5 via NBS in DMF) .

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride during nitration to prevent undesired oxidation .

Analytical Monitoring : Track regioselectivity using LC-MS and NMR kinetics (e.g., disappearance of starting material protons) .

How should researchers interpret conflicting crystallographic data on hydrogen bonding in related benzothiophenes?

Advanced Research Focus

Contradictions may arise from solvent polarity or crystal packing. For example:

- Polar Solvents (DMSO) : Stabilize intermolecular N–H···O hydrogen bonds between nitro and amino groups, as seen in Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (angle: 112.61°) .

- Nonpolar Solvents (Toluene) : Favor intramolecular H-bonds, altering lattice parameters. Refinement via SHELXL with TWIN/BASF corrections accounts for twinning in polar space groups .

What methodologies validate the compound’s stability under physiological conditions for drug development?

Q. Basic Research Focus

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 254 nm .

- Thermal Analysis : TGA/DSC reveals decomposition onset temperatures (>200°C for nitro-containing analogs) .

Metabolite Identification : Use LC-QTOF-MS to detect reduction products (e.g., amine derivatives) in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.